

# A Comprehensive Review of the Potent and Selective MC4R Agonist RY764

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing scientific literature on **RY764**, a potent and selective small molecule agonist of the melanocortin subtype-4 receptor (MC4R). **RY764** has been investigated for its potential therapeutic effects on appetite regulation and erectile function. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental processes.

# **Core Data Summary**

The following tables present a consolidated view of the in vitro and in vivo pharmacological data for **RY764**, facilitating a comparative analysis of its activity and effects.

## In Vitro Pharmacology of RY764



| Parameter                 | Value        | Receptor                     | Assay Type                   | Reference |
|---------------------------|--------------|------------------------------|------------------------------|-----------|
| Binding Affinity<br>(Ki)  | 8.1 nM       | Human MC4R                   | Radioligand<br>Binding Assay | [1]       |
| >10,000 nM                | Human MC3R   | Radioligand<br>Binding Assay | [1]                          |           |
| >10,000 nM                | Human MC5R   | Radioligand<br>Binding Assay | [1]                          | _         |
| Functional Potency (EC50) | 7.8 nM       | Human MC4R                   | cAMP Functional<br>Assay     | [1]       |
| Intrinsic Activity        | Full Agonist | Human MC4R                   | cAMP Functional<br>Assay     | [1]       |

In Vivo Efficacy of RY764 in Rodent Models

| Study Type              | Animal Model                        | Dose (Route)             | Key Findings                                                | Reference |
|-------------------------|-------------------------------------|--------------------------|-------------------------------------------------------------|-----------|
| Anorexigenic<br>Effects | Diet-Induced<br>Obese (DIO)<br>Mice | 10 mg/kg (Oral)          | Significant reduction in food intake over a 24-hour period. | [1]       |
| Pro-erectile<br>Effects | Male Sprague-<br>Dawley Rats        | 1 mg/kg<br>(Intravenous) | Significant increase in the number of penile erections.     | [1]       |

# **Key Experimental Protocols**

This section details the methodologies employed in the foundational studies of **RY764**, providing a basis for understanding and potentially replicating the experimental findings.

# **Radioligand Binding Assays**

The binding affinity of **RY764** for human melanocortin receptors (MC3R, MC4R, and MC5R) was determined using a competitive radioligand binding assay. Membranes prepared from



HEK-293 cells stably expressing the respective human receptor subtypes were incubated with a fixed concentration of the radioligand [125I]NDP-α-MSH and increasing concentrations of **RY764**. Non-specific binding was determined in the presence of a saturating concentration of unlabeled NDP-α-MSH. After incubation, the membranes were harvested, and the bound radioactivity was quantified using a gamma counter. The inhibitor constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.[1]

## **cAMP Functional Assays**

The functional agonist activity of **RY764** at the human MC4R was assessed by measuring its ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production. HEK-293 cells expressing the human MC4R were incubated with various concentrations of **RY764**. Following incubation, the cells were lysed, and the intracellular cAMP levels were quantified using a commercially available cAMP assay kit, typically based on homogenous time-resolved fluorescence (HTRF) or a similar detection method. The concentration of **RY764** that produced 50% of the maximal response (EC50) was determined from the resulting dose-response curves.[1]

# In Vivo Food Intake Studies in Diet-Induced Obese (DIO) Mice

Male C57BL/6 mice were fed a high-fat diet for several weeks to induce obesity. For the acute food intake study, DIO mice were fasted for a short period before being orally administered either vehicle or RY764 (10 mg/kg). Immediately after dosing, the mice were provided with a pre-weighed amount of their high-fat diet. Food consumption was then measured at various time points over a 24-hour period by weighing the remaining food. The percentage reduction in food intake in the RY764-treated group was calculated relative to the vehicle-treated control group.

#### In Vivo Pro-erectile Studies in Rats

Male Sprague-Dawley rats were anesthetized and a catheter was inserted into the carotid artery for drug administration and blood pressure monitoring. Another catheter was placed in the corpus cavernosum to measure intracavernosal pressure (ICP). The cavernous nerve was isolated and stimulated electrically to induce erections. **RY764** (1 mg/kg) or vehicle was administered intravenously. The number of penile erections and the maximal ICP were



recorded over a specific time period following administration to assess the pro-erectile effects of the compound.

# Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to the study of **RY764**.



Click to download full resolution via product page

Caption: MC4R signaling pathway activated by RY764.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo food intake studies.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo erectile function studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-







2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Comprehensive Review of the Potent and Selective MC4R Agonist RY764]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680353#comprehensive-literature-review-of-ry764-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com